![molecular formula C20H19FN4O2S B2469541 N-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide CAS No. 1251551-96-8](/img/structure/B2469541.png)
N-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research in recent years. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators and has been found to have potential therapeutic applications in various diseases.
Scientific Research Applications
Anticancer Potential
N-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide and its derivatives have been explored for their potential in anticancer therapy. For instance, 4-aminoquinoline derived sulfonyl analogs, related to this compound, have demonstrated effectiveness against a range of cancers, including breast cancer. These compounds, particularly compound 13 (VR23), were found to be potent in causing cell cycle arrest and eventual cell demise in cancer cells, indicating potential as anticancer agents (Solomon, Pundir, & Lee, 2019).
Neuropharmacology
In the field of neuropharmacology, similar compounds have shown promise as potential antipsychotic agents. For example, substituted benzamides, which share structural features with this compound, have been evaluated for their efficacy in treating conditions like schizophrenia (Norman, Rigdon, Hall, & Navas, 1996).
Alzheimer's Disease Treatment
Derivatives of this compound have been synthesized for potential use in treating Alzheimer's disease. For instance, N-substituted derivatives of a structurally similar compound were evaluated for their enzyme inhibition activity against acetyl cholinesterase, a key target in Alzheimer's disease management (Rehman et al., 2018).
Antimicrobial Properties
Some derivatives of this compound exhibit antimicrobial activities. Compounds synthesized from similar structures have shown activity against various bacteria and fungi, suggesting potential applications in antimicrobial therapies (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Potential in Psychiatric Treatment
Analogues of this compound have shown promise in psychiatric treatment. For example, aripiprazole, a novel antipsychotic drug with partial agonism at dopamine D2 receptors and high affinity for 5-HT1A receptors, shares structural similarities. Such compounds may contribute to efficacy against symptoms of schizophrenia and potentially improve cognitive function (Jordan, Koprivica, Chen, Tottori, Kikuchi, & Altar, 2002).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c21-16-7-3-4-8-17(16)22-18(26)13-25-20(27)15-6-2-1-5-14(15)19(23-25)24-9-11-28-12-10-24/h1-8H,9-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRNBCCVYOLTHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



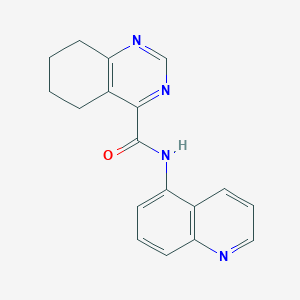

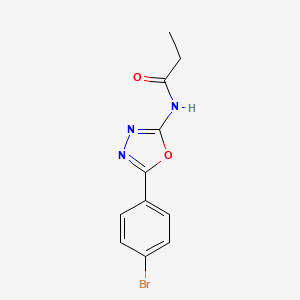
![3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride](/img/structure/B2469465.png)
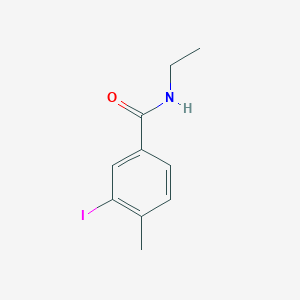
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2469468.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2469469.png)

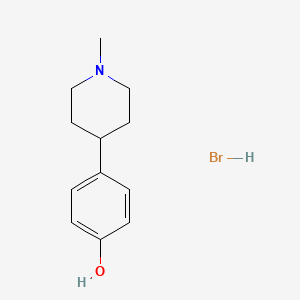
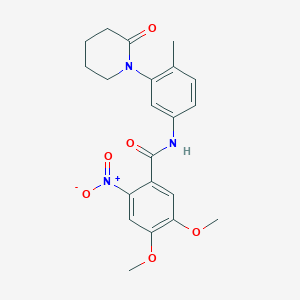
![N-cyclohexyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2469478.png)
![N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2469481.png)